Superior HepG2 Cytotoxicity vs. Staurosporine and In-Class Cinnamide Derivatives
Anticancer agent 204 (compound 6) demonstrates an IC50 of 4.23 ± 0.17 μM against HepG2 liver cancer cells, which is 1.3-fold more potent than the reference cytotoxic agent staurosporine (STU, IC50 = 5.59 ± 0.27 μM) [1]. Within the same study, other fluorinated cinnamide derivatives were far less active: the N-phenyl derivative 2a (IC50 = 53.20 μM) is 12.6-fold less potent, the diphenylmethylene analog 5 (IC50 = 25.72 μM) is 6.1-fold less potent, and the triazinone derivative 7 (IC50 = 5.89 μM) is 1.4-fold less potent [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 4.23 ± 0.17 μM |
| Comparator Or Baseline | Staurosporine: 5.59 ± 0.27 μM; Compound 2a: 53.20 ± 1.73 μM; Compound 5: 25.72 ± 1.04 μM; Compound 7: 5.89 ± 0.19 μM |
| Quantified Difference | 1.3-fold more potent than STU; 12.6-fold more potent than 2a; 6.1-fold more potent than 5; 1.4-fold more potent than 7 |
| Conditions | HepG2 liver cancer cell line; 48 h incubation; MTT assay |
Why This Matters
Confirms that the N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone scaffold provides a potency advantage over both the reference standard and structurally related cinnamide analogs.
- [1] Binjawhar, D. N.; Al-Salmi, F. A.; Alghamdi, M. A.; Alqahtani, A. S.; Fayad, E.; Saleem, R. M.; Zaki, I.; Moustafa, A. M. Y. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega 2024, 9 (16), 18505–18515. View Source
- [2] Binjawhar, D. N.; Al-Salmi, F. A.; Alghamdi, M. A.; Alqahtani, A. S.; Fayad, E.; Saleem, R. M.; Zaki, I.; Moustafa, A. M. Y. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega 2024, 9 (16), 18505–18515. (Table 1) View Source
